Acetic acid, 2-methoxy-, butyl ester
Overview
Description
Acetic acid, 2-methoxy-, butyl ester: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is known for its fruity aroma and is commonly used in the production of perfumes and as a flavoring agent in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetic acid, 2-methoxy-, butyl ester can be synthesized through the esterification reaction between acetic acid and 2-methoxy-1-butanol. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Transesterification: This ester can participate in transesterification reactions where it reacts with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Water, strong acid (e.g., hydrochloric acid) or strong base (e.g., sodium hydroxide).
Transesterification: Another alcohol, acid or base catalyst (e.g., sodium methoxide).
Major Products:
Hydrolysis: Acetic acid and 2-methoxy-1-butanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Scientific Research Applications
Chemistry: Acetic acid, 2-methoxy-, butyl ester is used as a solvent in organic synthesis and as an intermediate in the production of other chemicals .
Biology: In biological research, this ester is used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions involving esters .
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceutical compounds .
Industry: Apart from its use in fragrances and flavorings, it is also employed in the manufacture of plastics, resins, and coatings .
Mechanism of Action
The primary mechanism of action for acetic acid, 2-methoxy-, butyl ester involves its hydrolysis to acetic acid and 2-methoxy-1-butanol. This reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the cleavage of the ester bond .
Comparison with Similar Compounds
Ethyl acetate: Another ester with a fruity aroma, commonly used as a solvent in nail polish removers and glues.
Butyl acetate: Similar in structure but lacks the methoxy group, used in the production of lacquers and paints.
Uniqueness: Acetic acid, 2-methoxy-, butyl ester is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to other esters. This makes it particularly useful in specific industrial applications where these properties are advantageous .
Properties
IUPAC Name |
butyl 2-methoxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-10-7(8)6-9-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPATTDMSUYMJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337354 | |
Record name | Butyl methoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17640-22-1 | |
Record name | Butyl 2-methoxyacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17640-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl methoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | butyl 2-methoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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